molecular formula C9H9FO2 B1592500 4-Ethoxy-3-fluorobenzaldehyde CAS No. 452-00-6

4-Ethoxy-3-fluorobenzaldehyde

Cat. No. B1592500
CAS RN: 452-00-6
M. Wt: 168.16 g/mol
InChI Key: QSYSVOBKEQYYJN-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluorobenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It is a derivative of benzaldehyde and has a modified structure. It is often used in the manufacturing of perfumes, fragrances, and other cosmetic products.


Synthesis Analysis

The synthesis of 4-Ethoxy-3-fluorobenzaldehyde can be achieved from 3-Fluoro-4-hydroxybenzaldehyde and Iodoethane . The reaction conditions include the use of potassium carbonate in N,N-dimethyl-formamide at 20 - 50°C for 18 hours .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-fluorobenzaldehyde is 1S/C9H9FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 . The InChI key is QSYSVOBKEQYYJN-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Ethoxy-3-fluorobenzaldehyde can be involved in a new three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . A possible reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

4-Ethoxy-3-fluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 168.17 . The storage temperature is between 2-8°C .

Scientific Research Applications

Radiosynthesis and Biodistribution

4-Ethoxy-3-fluorobenzaldehyde and its derivatives have applications in radiopharmaceuticals. In a study by Glaser et al. (2008), novel prosthetic groups including 4-[(18)F]fluorobenzaldehyde were used for (18)F-labeling of peptides for PET imaging. These prosthetics, when conjugated with RGD peptides, revealed significant differences in in vivo pharmacokinetics, influencing tumor to blood and tumor to muscle ratios, and overall excretion patterns (Glaser et al., 2008).

Synthesis and Properties of Polyazomethines

Bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, were synthesized and polymerized, as reported by Hafeez et al. (2019). These polymers exhibited interesting physicochemical properties, such as electrical conductivity and photoluminescence, making them potentially useful in various applications, including in electrical and optical devices (Hafeez et al., 2019).

Fluorescence and Spectroscopic Studies

4-Ethoxybenzaldehyde has been studied for its molecular interactions and vibrational relaxation in binary mixtures. A study by Ramakrishnan et al. (2009) focused on the Raman spectroscopic analysis of 4-ethoxybenzaldehyde and its interaction in different solvents, highlighting its potential in understanding molecular dynamics and interactions (Ramakrishnan et al., 2009).

Synthesis of Fluorinated Analogues for Anticancer Activity

Lawrence et al. (2003) synthesized fluorinated benzaldehydes, including analogues of 4-ethoxy-3-fluorobenzaldehyde, to study their anticancer properties. The synthesized compounds showed promising results as potential anticancer agents (Lawrence et al., 2003).

Hydrogen Bonding Studies

The study of C-H...O hydrogen bonding in liquid 4-fluorobenzaldehyde by Ribeiro-Claro et al. (2002) is relevant for understanding the structural and chemical properties of 4-ethoxy-3-fluorobenzaldehyde derivatives. This research provides insights into the interaction dynamics in liquid phases of related compounds (Ribeiro-Claro et al., 2002).

Intramolecular Charge Transfer Effects

The study of intramolecular charge transfer effects on derivatives of benzaldehyde, such as 4-hydroxy-3-methoxybenzaldehyde, offers insights into the photophysical properties of 4-Ethoxy-3-fluorobenzaldehyde. The research by Rajendiran and Balasubramanian (2008) explored the spectral characteristics of these compounds in different environments (Rajendiran & Balasubramanian, 2008).

Safety And Hazards

4-Ethoxy-3-fluorobenzaldehyde is identified as a hazardous substance . It is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Relevant Papers There are several papers related to 4-Ethoxy-3-fluorobenzaldehyde available for further reading . These papers contain more detailed information about the compound, including its synthesis, properties, and potential applications.

properties

IUPAC Name

4-ethoxy-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYSVOBKEQYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627715
Record name 4-Ethoxy-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluorobenzaldehyde

CAS RN

452-00-6
Record name 4-Ethoxy-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-3-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following a similar procedure to that described in reference example 3, but starting from 3-fluoro-4-hydroxybenzaldehyde instead of 4-hydroxybenzaldehyde and using ethyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (48% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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